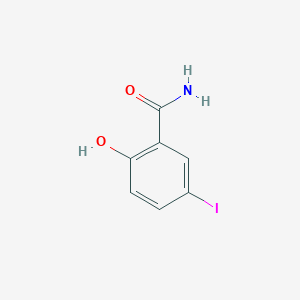

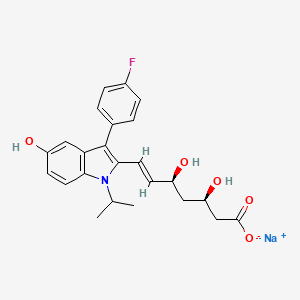

2-(2,4-Dichloro-5-fluoro benzoyl)-3-(4'-fluoro-phenylamino)-acrylic methylester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of polymeric hydrogels using acrylic esters as crosslinkers demonstrates the complexity and the variability in the synthesis routes of similar compounds (Arun & Reddy, 2005). These synthesis processes can involve reactions under specific conditions with the presence of catalysts or crosslinking agents to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through techniques like X-ray crystallography. For instance, the crystal structure determination of benzothiazole derivatives and acrylic esters provides insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the molecule's reactivity and properties (Aydin et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include polymerization, crosslinking, and interactions with other chemical entities. The photocrosslinkable polymers based on acrylic esters show how these compounds can be utilized in creating polymers with specific properties, including their reactivity ratios and crosslinking behavior (Suresh et al., 2016).

Physical Properties Analysis

The physical properties, such as thermal stability, glass transition temperatures, and molecular weight, can be significantly influenced by the molecular structure. Studies on similar acrylic esters and their polymers have shown that these compounds exhibit specific thermal behaviors and stability, which are important for their application in materials science (Nanjundan et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, polymerization kinetics, and interaction with other molecules, are key aspects of these compounds. Research on the polymerization of acrylamides containing phenylalanine moiety via RAFT indicates the controlled nature of polymerization, showcasing the specific chemical behavior of these compounds (Mori et al., 2005).

Aplicaciones Científicas De Investigación

Accelerating Effect of Tertiary Aromatic Amines

A review presented by Vázquez, Levenfeld, and Román (1998) focuses on the accelerating effect of tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for the curing of acrylic resins. This system is pertinent in biomedical applications like denture resins or acrylic bone cements, considering kinetics, mechanism, activation energy, and thermal trauma associated with acrylic bone cement implantation Vázquez, B., Levenfeld, B., & Román, J. S. (1998). Polymer International, 46(3), 241-250.

Synthesis of 2-Fluoro-4-bromobiphenyl

Qiu et al. (2009) developed a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen. This synthesis might be relevant when considering the synthetic pathways and challenges associated with the production of complex fluorinated compounds Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). Organic Preparations and Procedures International, 41, 539-541.

Advances in Acrylic Bone Cements

Nussbaum, Gailloud, and Murphy (2004) reviewed the chemistry of bone cement polymerization and the effects of various components on the setting time, polymerization temperature, and compressive strength of PMMA-based polymers. Their insights could be instrumental for applications requiring tailored mechanical properties and curing conditions Nussbaum, D., Gailloud, P., & Murphy, K. (2004). Journal of Vascular and Interventional Radiology, 15(2 Pt 1), 121-6.

Plastic Scintillators and Polymer Enhancement

Salimgareeva and Kolesov (2005) discussed the scintillation properties of plastic scintillators based on polymethyl methacrylate, including the effect of luminescent dyes and solvents. This research sheds light on the potential for modifying acrylic-based materials for specific optical applications Salimgareeva, V. N., & Kolesov, S. (2005). Instruments and Experimental Techniques, 48, 273-282.

Propiedades

IUPAC Name |

methyl 3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJQEBEIOJGQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135741242 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.